molecular formula C39H45BKN6 B585129 Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate CAS No. 154508-19-7

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate

Cat. No.: B585129
CAS No.: 154508-19-7
M. Wt: 647.739
InChI Key: VHFWEBSUMBEONX-UHFFFAOYSA-N
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Description

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a coordination compound that features a borate core with three pyrazolyl ligands. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate typically involves the reaction of potassium borohydride with 3-(4-cumenyl)-5-methylpyrazole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazolyl ligands can be substituted with other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives. Substitution reactions can result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate involves its ability to coordinate with metal ions through its pyrazolyl ligands. This coordination can alter the electronic properties of the metal center, thereby influencing its reactivity and stability. The compound’s borate core also plays a crucial role in stabilizing the overall structure and facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Potassium hydrotris(3,5-dimethylpyrazol-1-YL)borate
  • Potassium hydrotris(3-phenylpyrazol-1-YL)borate
  • Potassium hydrotris(3-(2-pyridyl)pyrazol-1-YL)borate

Uniqueness

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is unique due to the presence of the 4-cumenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and materials science .

Biological Activity

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate (K[HB(3-cumenyl-5-methylpyrazol-1-yl)3]) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C30H28BKN6
  • Molecular Weight : 522.49 g/mol
  • CAS Number : 185034-21-3

The compound belongs to the class of hydrotris(pyrazolyl)borates, which are known for their coordination chemistry and biological applications. The presence of the 4-cumenyl and 5-methyl substitutions on the pyrazole rings enhances its steric and electronic properties, potentially influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of boron trifluoride with 3-(4-cumenyl)-5-methylpyrazole in the presence of potassium hydroxide. The resulting product is purified through recrystallization techniques to achieve high purity levels suitable for biological assays.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various pyrazole derivatives, including those related to this compound. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Compound Activity IC50 (μM)
Potassium hydrotris(3-cumenyl)Broad-spectrum antimicrobial10 - 50
Related pyrazole derivativesAntibacterial (e.g., Gentamicin)0.1 - 0.6

Antitumor Activity

Research into the antitumor properties of related compounds indicates that this compound may exhibit potential as an anticancer agent. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition

Another significant area of interest is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism implicated in cancer and bacterial growth. Compounds similar to this compound have been evaluated for their inhibitory effects on DHFR, with promising results indicating potential therapeutic applications.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in PubMed evaluated a series of pyrazole derivatives for their antimicrobial activity. The findings suggested that compounds with structural similarities to this compound exhibited significant antibacterial effects comparable to established antibiotics .
  • Antitumor Screening :
    A systematic screening of pyrazole-based compounds revealed that certain derivatives demonstrated notable cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate, and how is purity validated?

  • Methodological Answer : The ligand is typically synthesized via metathesis reactions between potassium borohydride and substituted pyrazoles. For example, analogous scorpionate ligands (e.g., hydrotris(3,5-dimethylpyrazolyl)borate) are prepared by reacting KBH₄ with pyrazole derivatives under inert atmospheres. Post-synthesis, purity is confirmed using elemental analysis, NMR spectroscopy (e.g., 1^{1}H and 11^{11}B NMR to confirm ligand coordination), and melting point determination. X-ray crystallography is critical for structural validation, as seen in cadmium and copper complexes .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this ligand and its metal complexes?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^{1}H NMR identifies proton environments in pyrazole rings, while 11^{11}B NMR confirms boron coordination (e.g., shifts near 10–15 ppm for Tp ligands).
  • X-ray Crystallography : Resolves ligand geometry and bonding modes (e.g., κ³-N coordination in [Cd(OAc)(HB{pzAn,Me}₃)] structures) .
  • IR Spectroscopy : Detects B-H stretching vibrations (~2500 cm⁻¹) and pyrazole ring vibrations .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood to avoid inhalation or skin contact. Emergency procedures include flushing eyes with water (15+ minutes) and using inert absorbents for spills. Storage in dry, cool environments prevents decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., cumenyl vs. methyl) influence catalytic activity in metal complexes?

  • Methodological Answer : Steric bulk from cumenyl groups can modulate metal center accessibility, affecting reaction rates. For example, in dioxo-Mo(VI) complexes, larger substituents (e.g., TpiPr^{iPr}) slow oxygen atom transfer (OAT) to phosphines due to hindered intermediate formation. Electronic effects are probed via Hammett constants or DFT calculations to correlate substituent electron-donating/withdrawing properties with redox potentials .

Q. How can contradictory data in oxygen atom transfer (OAT) reactivity studies be resolved?

  • Methodological Answer : Contradictions may arise from solvent effects or ligand lability. For instance, acetonitrile stabilizes phosphoryl intermediates in Mo(VI)-Tp systems, while THF may induce ligand dissociation. Use kinetic studies (UV-Vis spectrophotometry) to isolate reaction steps and apply the Quantitative Analysis of Ligand Effects (QALE) to deconvolute steric/electronic contributions .

Q. What strategies optimize ligand design for selective C–H functionalization using transition metal complexes?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metal electrophilicity, improving C–H activation. For methane functionalization, hydrotris(3-(CF₃)₂-pyrazolyl)borate ligands stabilize reactive intermediates. Pair with low-coordinate metals (e.g., Cu/Ag) and hypervalent iodine reagents to achieve anti-Markovnikov selectivity in alkene reactions .

Q. How do dynamic NMR studies elucidate fluxional behavior in metal-scorpionate complexes?

  • Methodological Answer : Variable-temperature 1^{1}H NMR detects ligand exchange processes. For example, in [Tp(Bn,Me)Cu] complexes, coalescence temperatures reveal energy barriers for pyrazole ring rotation or metal-ligand bond lability. Assign signals using 2D COSY/NOESY and compare with X-ray structures to correlate dynamics with catalytic inactivity .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting melting points or solubility data across studies?

  • Methodological Answer : Variations may stem from polymorphic forms or hydration states. Re-crystallize the compound from different solvents (e.g., DMF vs. THF) and characterize via powder XRD. Thermogravimetric analysis (TGA) identifies hydrate decomposition steps. Cross-reference with literature using CAS registry numbers to confirm compound identity .

Q. What methodologies validate the stability of scorpionate ligands under harsh reaction conditions?

  • Methodological Answer : Conduct stability tests via TGA (thermal decomposition) and cyclic voltammetry (redox stability). For example, hydrotris(3-tert-butyl-pyrazolyl)borate ligands remain stable up to 300°C, enabling high-temperature catalysis. Monitor ligand integrity in situ using IR or Raman spectroscopy during reactions .

Properties

InChI

InChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWEBSUMBEONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45BKN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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